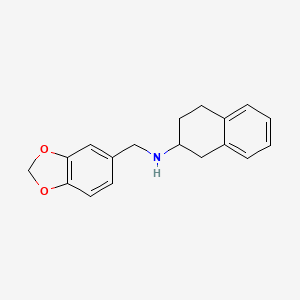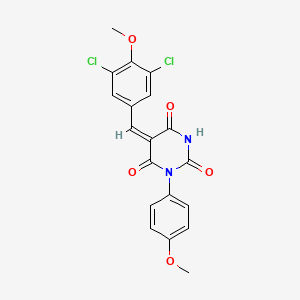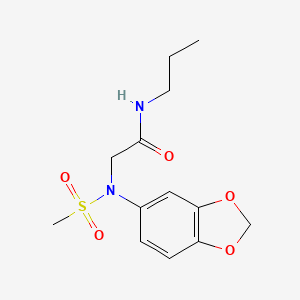
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, commonly known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic uses. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is known for its ability to induce feelings of euphoria, empathy, and emotional openness. In recent years, MDMA has gained attention for its potential use in treating various mental health disorders, including post-traumatic stress disorder (PTSD).
作用機序
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior. MDMA also activates certain receptors in the brain, including the 5-HT2A receptor, which is believed to play a role in the drug's psychoactive effects.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and attachment. MDMA can also have negative effects on the body, including dehydration, muscle tension, and jaw clenching.
実験室実験の利点と制限
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, MDMA has a well-established mechanism of action and is known to be effective in treating certain mental health disorders. However, there are also limitations to using MDMA in laboratory experiments. The drug is highly regulated and can only be used in certain settings. Additionally, there are ethical concerns around using MDMA in animal studies.
将来の方向性
There are several areas of future research for MDMA. One direction is to continue studying the drug's potential therapeutic uses, particularly in the treatment of (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine and other mental health disorders. Another direction is to better understand the long-term effects of MDMA use, particularly in heavy users. Additionally, there is a need for more research on the safety and efficacy of MDMA-assisted psychotherapy, including the optimal dosing and administration protocols. Finally, there is a need for more research on the neurobiological mechanisms underlying the drug's effects, which could lead to the development of new treatments for mental health disorders.
合成法
MDMA is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and red phosphorus. The resulting compound is then treated with methylamine to produce MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
MDMA has been the subject of extensive scientific research, particularly in the field of psychiatry. Studies have shown that MDMA can be effective in treating (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, anxiety, and depression. MDMA-assisted psychotherapy involves the administration of a single dose of MDMA in a controlled setting, followed by a series of therapy sessions. This approach has shown promising results in clinical trials, with some participants experiencing significant improvements in their symptoms.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-4-15-10-16(7-6-14(15)3-1)19-11-13-5-8-17-18(9-13)21-12-20-17/h1-5,8-9,16,19H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVJKQEDCTMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)
![1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B4931477.png)

![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4931489.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
